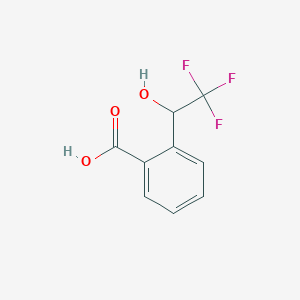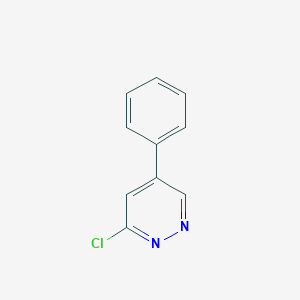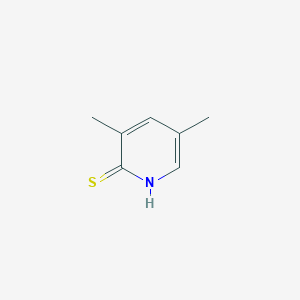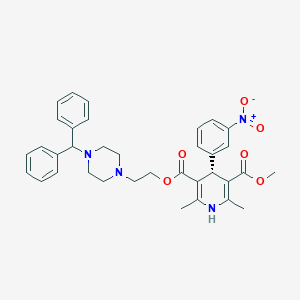
3-Ethoxy-5-phenylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-5-phenylphenol (EPP) is a chemical compound that belongs to the family of phenols. It is a white crystalline solid that is used in various scientific research applications. EPP is known for its antimicrobial properties and has been extensively studied for its potential use in the development of new antibiotics.
Mécanisme D'action
3-Ethoxy-5-phenylphenol works by disrupting the cell membrane of microorganisms. It binds to the membrane and causes it to become more permeable, which leads to the leakage of cellular contents and ultimately cell death. This mechanism of action is different from other antibiotics, which target specific enzymes or proteins within the cell.
Effets Biochimiques Et Physiologiques
3-Ethoxy-5-phenylphenol has been shown to have low toxicity and is generally well-tolerated in laboratory experiments. It has been shown to have no significant effects on the biochemical or physiological parameters of animals in toxicological studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Ethoxy-5-phenylphenol is its broad-spectrum activity against microorganisms. It has been shown to be effective against a wide range of bacteria, fungi, and viruses. Another advantage is its unique mechanism of action, which makes it a promising candidate for further research.
One limitation of 3-Ethoxy-5-phenylphenol is its low solubility in water, which can make it difficult to work with in laboratory experiments. Another limitation is its relatively high cost compared to other antimicrobial agents.
Orientations Futures
There are several future directions for research on 3-Ethoxy-5-phenylphenol. One area of research could focus on optimizing the synthesis method to improve the yield and purity of 3-Ethoxy-5-phenylphenol. Another area of research could focus on developing new formulations of 3-Ethoxy-5-phenylphenol that are more soluble in water and easier to work with in laboratory experiments.
Further research could also explore the potential use of 3-Ethoxy-5-phenylphenol in combination with other antimicrobial agents to enhance its activity against microorganisms. Additionally, research could focus on the potential use of 3-Ethoxy-5-phenylphenol in the development of new antibiotics to address the growing problem of antibiotic resistance.
Conclusion:
In conclusion, 3-Ethoxy-5-phenylphenol is a promising compound that has been extensively studied for its potential use as an antimicrobial agent and in the development of new antibiotics. Its unique mechanism of action and broad-spectrum activity make it a promising candidate for further research. However, further studies are needed to optimize its synthesis method, improve its solubility, and explore its potential use in combination with other antimicrobial agents.
Méthodes De Synthèse
3-Ethoxy-5-phenylphenol can be synthesized through a multi-step process that involves the reaction of phenol with ethylene oxide and benzaldehyde. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization to obtain pure 3-Ethoxy-5-phenylphenol.
Applications De Recherche Scientifique
3-Ethoxy-5-phenylphenol has been studied for its potential use as an antimicrobial agent. It has been shown to have activity against a wide range of microorganisms including bacteria, fungi, and viruses. 3-Ethoxy-5-phenylphenol has also been studied for its potential use in the development of new antibiotics. It has been shown to have a unique mechanism of action that is different from other antibiotics, which makes it a promising candidate for further research.
Propriétés
Numéro CAS |
150969-53-2 |
|---|---|
Nom du produit |
3-Ethoxy-5-phenylphenol |
Formule moléculaire |
C14H14O2 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
3-ethoxy-5-phenylphenol |
InChI |
InChI=1S/C14H14O2/c1-2-16-14-9-12(8-13(15)10-14)11-6-4-3-5-7-11/h3-10,15H,2H2,1H3 |
Clé InChI |
RKEFBIHEBWESGD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1)O)C2=CC=CC=C2 |
SMILES canonique |
CCOC1=CC(=CC(=C1)O)C2=CC=CC=C2 |
Synonymes |
[1,1-Biphenyl]-3-ol,5-ethoxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



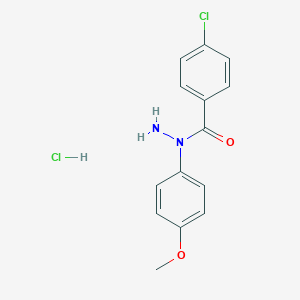
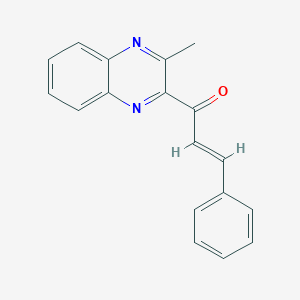
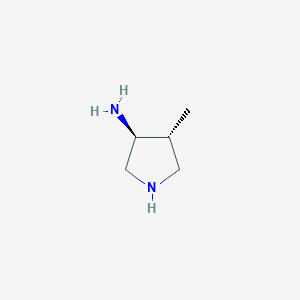
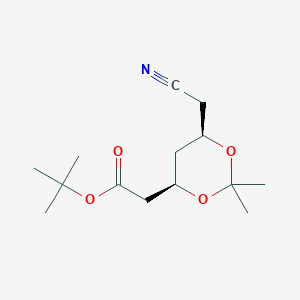
![(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol](/img/structure/B129263.png)
![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B129267.png)
